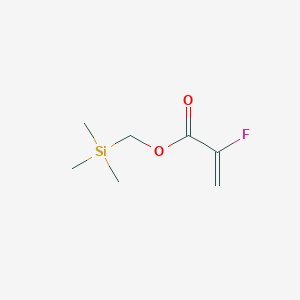![molecular formula C4H2N8 B14296734 7-Azidotetrazolo[1,5-a]pyrimidine CAS No. 116539-93-6](/img/structure/B14296734.png)
7-Azidotetrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Azidotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a tetrazole and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidotetrazolo[1,5-a]pyrimidine typically involves the condensation of aminoazoles with acrylonitrile derivatives. For instance, condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile has been used to synthesize azolo[1,5-a]pyrimidin-7-amines . Another method involves cyclocondensation of aminoazoles and (ethoxymethylidene)malononotrile under heating conditions in pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned condensation and cyclocondensation reactions. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for industrial scalability.
化学反応の分析
Types of Reactions: 7-Azidotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions with nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: The azide group allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole derivatives.
Common Reagents and Conditions:
SNAr Reactions: Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
CuAAC Reactions: Often performed in the presence of copper(I) salts and a suitable ligand under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted tetrazolo[1,5-a]pyrimidines.
Cycloaddition Products: Triazole derivatives are commonly formed from CuAAC reactions.
科学的研究の応用
7-Azidotetrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzymatic inhibitory agents.
Materials Science: The compound’s photophysical properties make it suitable for use in optical applications, such as fluorophores.
Chemical Biology: Its ability to undergo bioorthogonal reactions, such as CuAAC, makes it valuable for labeling and tracking biomolecules.
作用機序
The mechanism of action of 7-Azidotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets through its azide and tetrazole functionalities. The azide group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. These interactions can modulate biological pathways, making the compound useful in drug design and development .
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but lacks the azide group.
Tetrazolo[1,5-a]quinazoline: Another fused heterocycle with similar reactivity but different ring composition.
Uniqueness: 7-Azidotetrazolo[1,5-a]pyrimidine is unique due to its azide functionality, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other similar compounds that may not possess such versatile chemical properties.
特性
CAS番号 |
116539-93-6 |
|---|---|
分子式 |
C4H2N8 |
分子量 |
162.11 g/mol |
IUPAC名 |
7-azidotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C4H2N8/c5-9-7-3-1-2-6-4-8-10-11-12(3)4/h1-2H |
InChIキー |
VSVPXEBDKVBFLE-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C(=NN=N2)N=C1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
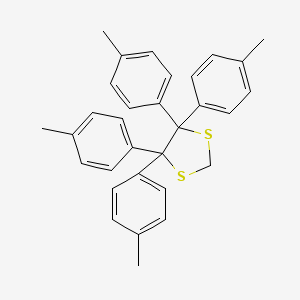
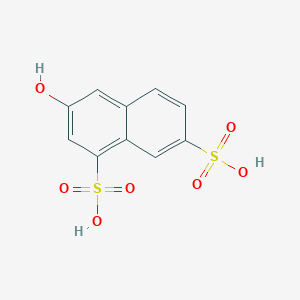
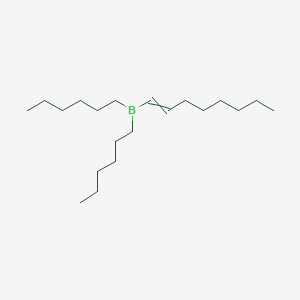
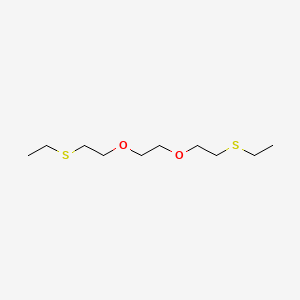
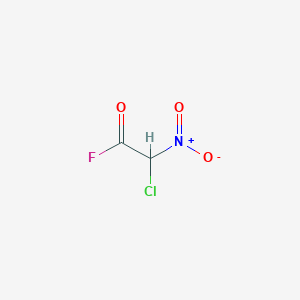
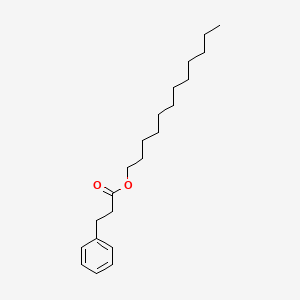
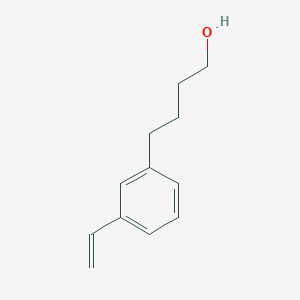

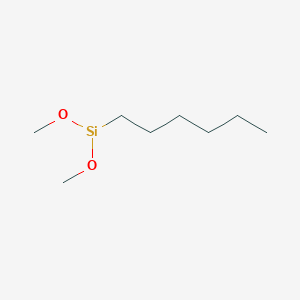
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
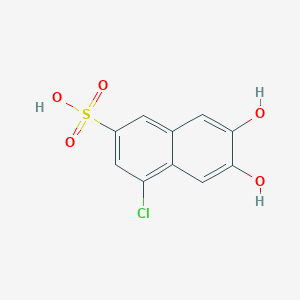
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)
